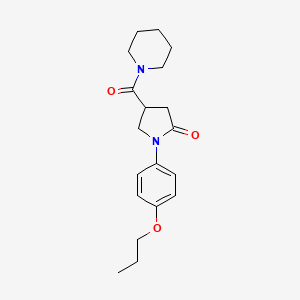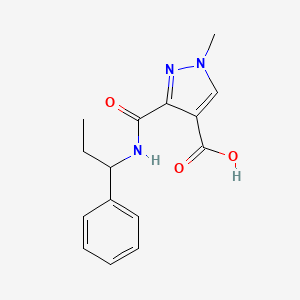
(E)-1-(2-chloro-3-methylanilino)-4,4-dimethylpent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-chloro-3-methylanilino)-4,4-dimethylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a chloro-substituted aniline and a dimethylpentene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-chloro-3-methylanilino)-4,4-dimethylpent-1-en-3-one typically involves the reaction of 2-chloro-3-methylaniline with a suitable ketone under specific conditions. One common method involves the use of a base to deprotonate the aniline, followed by a condensation reaction with the ketone to form the desired product. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-chloro-3-methylanilino)-4,4-dimethylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(E)-1-(2-chloro-3-methylanilino)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-chloro-3-methylanilino)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid derivatives: These compounds share structural similarities and are known for their biological activity.
Chloroaniline derivatives: Compounds with similar aniline structures and chloro substitutions.
Uniqueness
(E)-1-(2-chloro-3-methylanilino)-4,4-dimethylpent-1-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(2-chloro-3-methylanilino)-4,4-dimethylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-6-5-7-11(13(10)15)16-9-8-12(17)14(2,3)4/h5-9,16H,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUROIEAQOYHEOV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE](/img/structure/B4869725.png)
![N-isobutyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4869735.png)

![N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4869745.png)

![(5Z)-1-(furan-2-ylmethyl)-5-[[1-(3-phenoxypropyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4869764.png)

![5-bromo-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2-methoxy-3-methylbenzamide](/img/structure/B4869774.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4869786.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B4869812.png)
![{4-[(2-bromophenoxy)methyl]phenyl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B4869818.png)
![1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B4869819.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B4869829.png)
![N-(3-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4869835.png)
